Receptor Binding Affinity: Montirelin Exhibits 8.8-Fold Higher Affinity for CNS TRH Receptors Compared to Taltirelin
In a direct head-to-head in vitro study, montirelin inhibited [3H]-Me-TRH binding to rat brain membranes with a Ki of 35.2 nM, compared to a Ki of 311 nM for taltirelin, a clinically approved TRH analog [1]. This represents an 8.8-fold higher affinity for montirelin.
| Evidence Dimension | Receptor binding affinity (Ki) for TRH receptors in rat brain |
|---|---|
| Target Compound Data | Ki = 35.2 nM |
| Comparator Or Baseline | Taltirelin: Ki = 311 nM |
| Quantified Difference | 8.8-fold higher affinity (Montirelin vs. Taltirelin) |
| Conditions | In vitro radioligand binding assay using [3H]-Me-TRH in rat brain homogenates |
Why This Matters
Higher affinity at the target receptor in the CNS suggests that montirelin may achieve equivalent or greater pharmacological effect at lower systemic doses, potentially offering a wider therapeutic window.
- [1] Urayama A, et al. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues. Life Sci. 2001 Dec 28;70(6):647-57. View Source
